molecular formula C30H30N10O12S4 B570643 Cefotaxime dimer CAS No. 175032-97-0

Cefotaxime dimer

Cat. No.: B570643
CAS No.: 175032-97-0
M. Wt: 850.868
InChI Key: SCHWIVHZZMAMTP-NCVGIQEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of cefotaxime dimer involves obtaining a polymer stock solution of cefotaxime sodium using a concentrated solution degradation method. The this compound is then separated and purified by preparative reversed-high-performance liquid chromatography (RP-HPLC). The pure this compound is obtained by a freeze-drying method . This method ensures the isolation and purification of this compound from industrial samples, maintaining its chemical structure .

Chemical Reactions Analysis

Cefotaxime dimer undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of cefotaxime dimer is related to its parent compound, cefotaxime. Cefotaxime exerts its bactericidal effect by inhibiting cell wall synthesis through its affinity for penicillin-binding proteins (PBPs). Cefotaxime shows high affinity for penicillin-binding proteins in the bacterial cell wall, including PBP Ib and PBP III . The inhibition of cell wall synthesis leads to bacterial cell death .

Comparison with Similar Compounds

Cefotaxime dimer can be compared with other similar compounds, such as:

The uniqueness of this compound lies in

Properties

IUPAC Name

(6R,7R)-3-[[[4-[(Z)-C-[[(6R,7R)-3-(acetyloxymethyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]carbamoyl]-N-methoxycarbonimidoyl]-1,3-thiazol-2-yl]amino]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N10O12S4/c1-10(41)52-5-12-7-54-26-18(24(45)40(26)20(12)28(48)49)36-22(43)16(38-51-3)14-9-56-30(34-14)32-4-11-6-53-25-17(23(44)39(25)19(11)27(46)47)35-21(42)15(37-50-2)13-8-55-29(31)33-13/h8-9,17-18,25-26H,4-7H2,1-3H3,(H2,31,33)(H,32,34)(H,35,42)(H,36,43)(H,46,47)(H,48,49)/b37-15-,38-16-/t17-,18-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHWIVHZZMAMTP-NCVGIQEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)NCC4=C(N5C(C(C5=O)NC(=O)C(=NOC)C6=CSC(=N6)N)SC4)C(=O)O)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)NCC4=C(N5[C@@H]([C@@H](C5=O)NC(=O)/C(=N\OC)/C6=CSC(=N6)N)SC4)C(=O)O)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N10O12S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

850.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175032-97-0
Record name Cefotaxime dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175032970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFOTAXIME DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G54TSK1689
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: Why is it important to study the structure of cefotaxime dimer?

A1: this compound is a known allergy-inducing impurity found in cefotaxime sodium, a widely used antibiotic. Understanding its structure is crucial for several reasons:

  • Allergenicity: Identifying the polymerization sites and stereoscopic configuration helps researchers understand how this compound triggers allergic reactions. This knowledge can aid in developing less allergenic formulations of cefotaxime sodium. []
  • Quality control: Characterizing the dimer allows for the development of sensitive analytical methods to detect and quantify its presence in pharmaceutical preparations, ensuring drug safety and efficacy. []
  • Drug development: The knowledge gained from studying this compound can be applied to other cephalosporin drugs, leading to a better understanding of polymer impurity formation and its impact on drug safety and efficacy. []

Q2: What analytical techniques were used to characterize the this compound in the study?

A2: The researchers employed a combination of techniques to isolate, purify, and characterize the this compound:

  • Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique was used to separate and purify the this compound from other components in the drug sample. []
  • Freeze-drying: This method was employed to obtain the purified dimer in a solid form for further analysis. []
  • Infrared (IR) Spectroscopy: IR spectroscopy was used to identify functional groups present in the dimer based on their characteristic absorption patterns. []
  • Ultraviolet (UV) Spectroscopy: UV spectroscopy provided information about the electronic transitions within the molecule, helping to confirm its structure. []
  • Mass Spectroscopy: This technique was used to determine the molecular weight of the dimer and confirm its identity. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional and two-dimensional NMR experiments were performed to elucidate the complete structure of the dimer, including the connectivity and spatial arrangement of atoms. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.